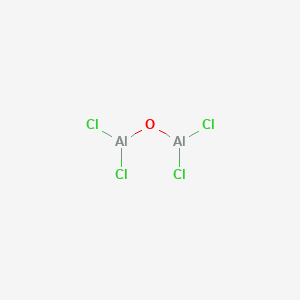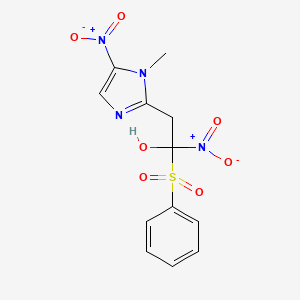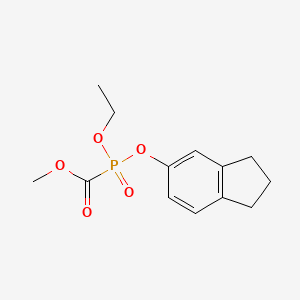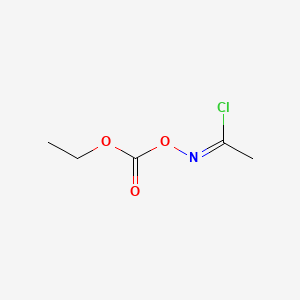
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C5H8ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of an ethanimidoyl chloride group attached to an ethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH3C(NH)Cl+ClCOOEt→CH3C(NHCOOEt)Cl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Amines are commonly used in condensation reactions to form urea derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanimidoyl derivatives can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Products: Urea derivatives are formed when reacting with amines.
Wissenschaftliche Forschungsanwendungen
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ethoxycarbonyl group can stabilize the intermediate formed during the reaction, facilitating the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroformate: Similar in structure but lacks the ethanimidoyl group.
N-((Ethoxycarbonyl)oxy)ethanimidoyl bromide: Similar but with a bromide group instead of chloride.
N-((Methoxycarbonyl)oxy)ethanimidoyl chloride: Similar but with a methoxycarbonyl group instead of ethoxycarbonyl.
Uniqueness
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is unique due to its combination of the ethanimidoyl and ethoxycarbonyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
127080-01-7 |
|---|---|
Molekularformel |
C5H8ClNO3 |
Molekulargewicht |
165.57 g/mol |
IUPAC-Name |
[(Z)-1-chloroethylideneamino] ethyl carbonate |
InChI |
InChI=1S/C5H8ClNO3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3/b7-4- |
InChI-Schlüssel |
QAMONYHPYGTACP-DAXSKMNVSA-N |
Isomerische SMILES |
CCOC(=O)O/N=C(/C)\Cl |
Kanonische SMILES |
CCOC(=O)ON=C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



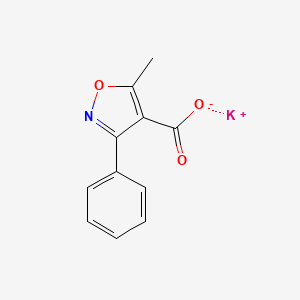


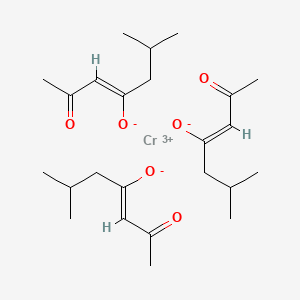

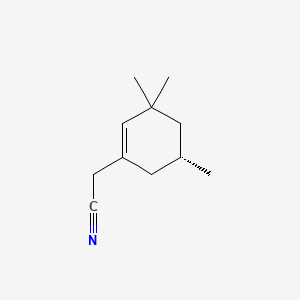
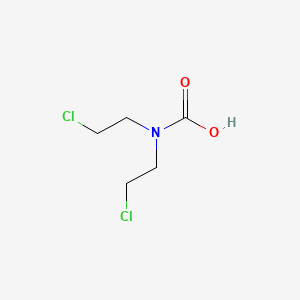
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
